

Solubility Profile of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Methylthiazol-4-yl)ethanone

Cat. No.: B1332251

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Abstract

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of **1-(2-Methylthiazol-4-yl)ethanone** (CAS No: 23002-78-0). Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages qualitative information and data from structurally similar molecules to build a predictive solubility profile. This document also outlines standard experimental protocols for determining solubility, providing a framework for researchers to generate precise quantitative data.

Introduction

1-(2-Methylthiazol-4-yl)ethanone is a heterocyclic ketone with potential applications in pharmaceutical and chemical research. Understanding its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays. This guide aims to consolidate the existing, albeit limited, knowledge on the solubility of this compound and to provide practical methodologies for its experimental determination.

Physicochemical Properties

While specific experimental data for **1-(2-Methylthiazol-4-yl)ethanone** is scarce, the properties of structurally related compounds can provide valuable insights into its expected

behavior.

Table 1: Physicochemical Properties of **1-(2-Methylthiazol-4-yl)ethanone** and Related Compounds

Property	1-(2-Methylthiazol-4-yl)ethanone	1-(2-Amino-4-Methyl-Thiazol-5-Yl)-ethanone	2-Acetylthiazole
CAS Number	23002-78-0	30748-47-1	24295-03-2
Molecular Formula	C6H7NOS	C6H8N2OS	C5H5NOS
Molecular Weight	141.19	156.21	127.17
Melting Point (°C)	Data not available	~145-149[1]	64.5 - 65.5[2]
Boiling Point (°C)	Data not available	312.8±22.0 (Predicted)[1]	89.0 - 91.0 @ 12.00 mm Hg[2]
pKa	Data not available	3.58±0.10 (Predicted) [1]	Data not available
LogP	Data not available	Data not available	Data not available

Solubility Profile

Direct quantitative solubility data for **1-(2-Methylthiazol-4-yl)ethanone** is not readily available in the public domain. However, based on the solubility of analogous compounds, a qualitative profile can be inferred.

Table 2: Qualitative Solubility Data for Related Thiazole Derivatives

Compound	Solvent	Solubility	Reference
1-(2-Amino-4-Methyl-Thiazol-5-Yl)-ethanone	Water	Insoluble	[1]
Alcohol	Soluble	[1]	
Ether	Soluble	[1]	
2-Acetylthiazole	Water	Insoluble	[2]
Fats	Soluble	[2]	
Oils	Soluble	[2]	
Most organic solvents	Soluble	[2]	
Ethanol	Miscible at room temperature	[2]	

Based on this information, it is highly probable that **1-(2-Methylthiazol-4-yl)ethanone** exhibits poor solubility in aqueous solutions and good solubility in a range of organic solvents, particularly polar organic solvents like ethanol.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

- Preparation of Saturated Solution: Add an excess amount of **1-(2-Methylthiazol-4-yl)ethanone** to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and

undissolved compound.

- Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
- Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
- Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic (High-Throughput) Solubility Assay

This method is often used in early drug discovery for rapid assessment.

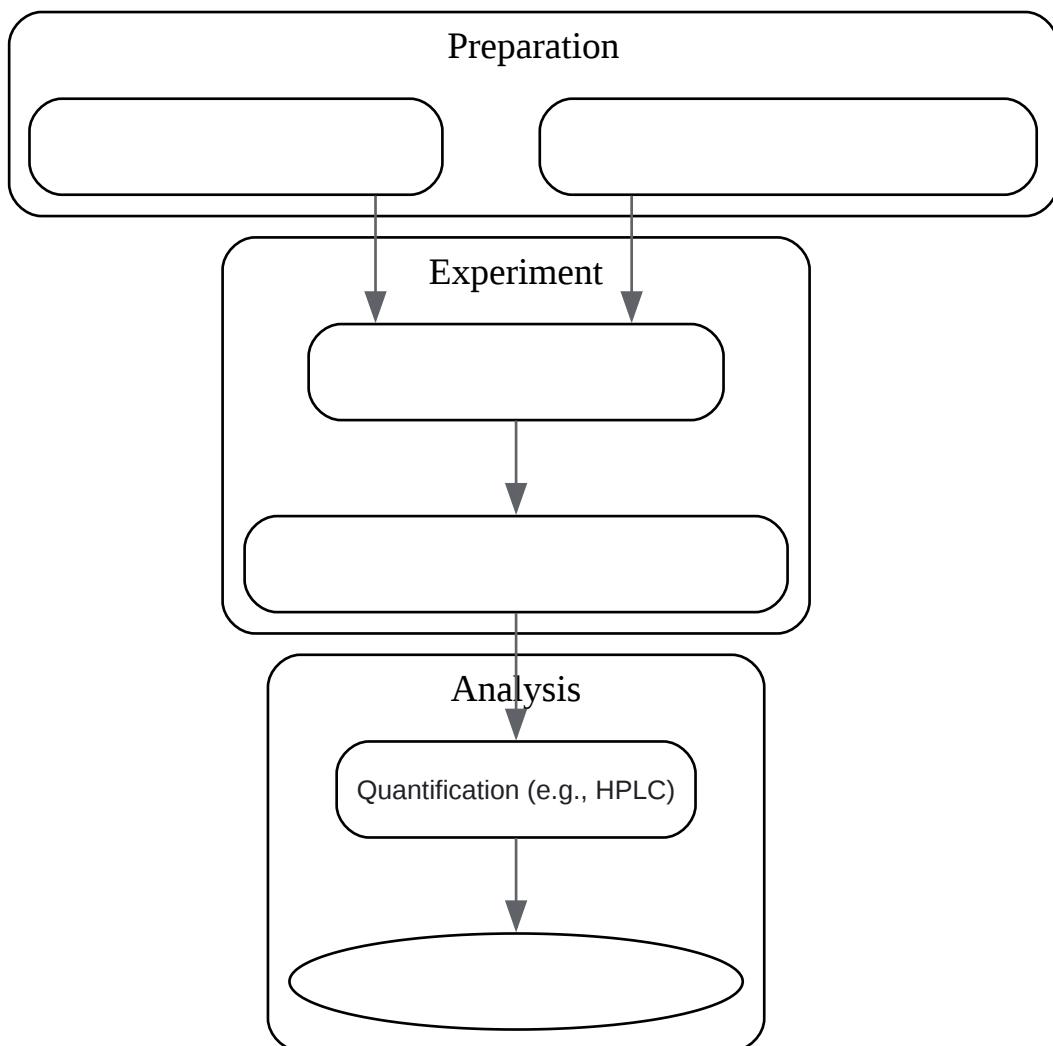
Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **1-(2-Methylthiazol-4-yl)ethanone** in a highly soluble organic solvent (e.g., DMSO).
- Serial Dilution: Add a small aliquot of the stock solution to the aqueous buffer of interest.
- Precipitation Monitoring: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or UV-Vis spectroscopy to detect light scattering.
- Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of **1-(2-Methylthiazol-4-yl)ethanone**.



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Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for **1-(2-Methylthiazol-4-yl)ethanone** remains to be published, a strong inference can be made from the analysis of structurally related compounds. It is anticipated that this compound is poorly soluble in water and readily soluble in common organic solvents. For definitive quantitative analysis, the experimental protocols detailed in this guide provide a robust framework. The generation of such data will be invaluable for the future application of **1-(2-Methylthiazol-4-yl)ethanone** in research and development.

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- To cite this document: BenchChem. [Solubility Profile of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332251#1-2-methylthiazol-4-yl-ethanone-solubility-profile>]

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